![molecular formula C23H28D4O5 B593915 17-phenyl trinor Prostaglandin F2alpha-d4 CAS No. 58976-50-4](/img/structure/B593915.png)
17-phenyl trinor Prostaglandin F2alpha-d4
Overview
Description
“17-phenyl trinor Prostaglandin F2alpha-d4” is a metabolically stable analog of PGF2alpha and is a potent agonist for the FP receptor . It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is intended for use as an internal standard for the quantification of 17-phenyl trinor PGF2alpha by GC- or LC-mass spectrometry .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H28D4O5 . It has a formula weight of 392.5 . The InChi Code is InChI=1S/C23H32O5/c24-18 (13-12-17-8-4-3-5-9-17)14-15-20-19 (21 (25)16-22 (20)26)10-6-1-2-7-11-23 (27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2, (H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 .Physical And Chemical Properties Analysis
The compound is soluble in DMF, DMSO, and Ethanol . It is less soluble in PBS (pH 7.2) . .Scientific Research Applications
Biological Activities and Effects
- Luteolytic Activity and Blood Pressure Responses : The 17-phenyl-trinor-prostaglandins exhibit significant biological activities. For instance, in the hamster antifertility assay, which measures luteolytic activity, 17-phenyl-18,19,20-trinor prostaglandin F2alpha showed about 90 times the potency of PGF2alpha. Additionally, it demonstrated notable effects on rat blood pressure, being significantly more potent than PGF2alpha in this regard (Miller et al., 1975).
Ocular Applications
- Intraocular Pressure and Pupil Responses : Studies on feline eyes have shown that PGF2alpha and 17-phenyl trinor PGE2 decrease intraocular pressure and pupil diameter, suggesting their potential application in ophthalmology (Bhattacherjee et al., 1999).
- Metabolism in Ocular Tissue : Bimatoprost, a derivative of 17-phenyl-trinor prostaglandin F2alpha, is metabolized in human and rabbit ocular tissues to produce a potent prostaglandin FP receptor agonist, which may account for its ocular hypotensive effect (Hellberg et al., 2003).
Impact on Adipose Differentiation
- Inhibition of Adipocyte Precursors Differentiation : Research has shown that certain FP receptor agonists, including 17-phenyl trinor PGE2, can significantly inhibit the differentiation of adipocyte precursors in primary culture, suggesting potential applications in studies related to adipogenesis and obesity (Serrero & Lepak, 1997).
Potential in Cancer Treatment
- Antagonistic Effect in Breast Cancer : A study on the effect of 17-trifluoromethyl phenyl trinor prostaglandin F2alpha showed its potential as an antitumor candidate for breast cancer, suggesting its value in cancer research and treatment (Mutukuru & Vijayakumar, 2021).
Impact on Nasal Patency
- Effects on Nasal Patency in Humans : Topical application of 17 phenyl trinor PGE2 has been found to increase nasal patency in humans, indicating its potential therapeutic application in conditions affecting nasal airflow (Karim et al., 1978).
Mechanism of Action
Target of Action
The primary target of 17-phenyl trinor Prostaglandin F2alpha-d4 is the FP receptor . This receptor is a member of the prostaglandin (PG) receptor family and plays a crucial role in various physiological processes .
Mode of Action
This compound acts as a potent agonist for the FP receptor . It binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF 2alpha . At the rat recombinant FP receptor expressed in CHO cells, this compound inhibits PGF 2alpha binding with a Ki of 1.1 nM .
Biochemical Pathways
The interaction of this compound with the FP receptor affects the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which are key mediators of inflammation and other physiological processes .
Pharmacokinetics
It’s known that the compound is a metabolically stable analog of pgf 2alpha , suggesting it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the FP receptor by this compound leads to various cellular effects. For instance, it induces calcium mobilization in 3T3-L1 fibroblasts expressing the human receptors . In ocular applications, it has been shown to reduce intraocular eye pressure (IOP) in normotensive dogs and ocular hypertensive monkeys .
properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-QOHQNJFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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